5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride
Overview
Description
5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine class. This compound is characterized by the presence of a bromine atom at the 5th position and a methyl group at the 2nd position of the imidazo[1,2-a]pyridine ring system. It is commonly used in various scientific research applications due to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride is a derivative of imidazo[1,2-a]pyridines . Imidazo[1,2-a]pyridines are recognized as a “drug prejudice” scaffold due to their wide range of applications in medicinal chemistry . .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been reported to exhibit significant activity against multidrug-resistant tb (mdr-tb) and extensively drug-resistant tb (xdr-tb) . The specific interaction of this compound with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a wide range of applications in medicinal chemistry .
Pharmacokinetics
One of the imidazo[1,2-a]pyridine analogues, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Imidazo[1,2-a]pyridine analogues have shown significant activity against mdr-tb and xdr-tb .
Action Environment
It is recommended to store the compound in an inert atmosphere at 2-8°c .
Biochemical Analysis
Biochemical Properties
5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules, such as ATP, to specific substrates. This inhibition can affect signaling pathways that regulate cell growth and differentiation . Additionally, this compound can bind to DNA, potentially interfering with DNA replication and transcription processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to induce apoptosis in cancer cells by activating pro-apoptotic genes and inhibiting anti-apoptotic genes . It also affects cellular metabolism by modulating the activity of metabolic enzymes, leading to changes in the production of ATP and other critical metabolites .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as DNA and proteins, altering their structure and function. This binding can inhibit enzyme activity, such as kinase inhibition, which disrupts signaling pathways essential for cell proliferation and survival . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound is relatively stable under standard laboratory conditions, it can degrade over extended periods, leading to reduced efficacy . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and gene expression, which may have implications for its use in therapeutic applications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing significant toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics . This interaction can lead to the formation of reactive metabolites that may contribute to the compound’s biological activity or toxicity. Additionally, the compound can affect metabolic flux by altering the activity of key metabolic enzymes, influencing the overall metabolic profile of the cell .
Preparation Methods
The synthesis of 5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives. This reaction is usually carried out in neutral or weakly basic organic solvents at elevated temperatures . Industrial production methods may involve the use of solid support catalysts such as aluminum oxide (Al2O3) or titanium tetrachloride (TiCl4) to enhance the reaction efficiency .
Chemical Reactions Analysis
5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5th position can be substituted with other functional groups using reagents such as sodium bromide (NaBr) or N-bromosuccinimide (NBS).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Scientific Research Applications
5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride has a wide range of scientific research applications, including:
Comparison with Similar Compounds
5-Bromo-2-methylimidazo[1,2-a]pyridine hydrochloride can be compared with other similar compounds, such as:
2-(Bromomethyl)-5-methylimidazo[1,2-a]pyridine hydrobromide: This compound has a similar structure but differs in the position of the bromine atom.
6-Bromo-8-methylimidazo[1,2-a]pyridine: This compound has a bromine atom at the 6th position instead of the 5th position.
5-Bromo-2-(1H-imidazol-1-yl)pyrimidine: This compound has a different heterocyclic ring system but shares the bromine substitution.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
5-bromo-2-methylimidazo[1,2-a]pyridine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2.ClH/c1-6-5-11-7(9)3-2-4-8(11)10-6;/h2-5H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEXFBLYOLENOU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC=C2Br.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.52 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1609400-03-4 | |
Record name | Imidazo[1,2-a]pyridine, 5-bromo-2-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1609400-03-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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